Propylphosphonic acid
Description
Historical Context and Evolution of Research on Propylphosphonic Acid
The foundational research into phosphonic acids dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century. The development of the Michaelis-Arbuzov and Michaelis-Becker reactions were pivotal for the preparation of alkyl phosphonates, the precursors to phosphonic acids like this compound. researchgate.net
A significant turning point in the research trajectory of this compound was the development and popularization of its anhydride (B1165640) form, T3P®. Initially reported by Wissmann and Kleiner in 1980 as a condensation reagent for peptide synthesis, its utility has since expanded dramatically. rsc.orgsigmaaldrich.com Research in subsequent decades has focused on optimizing the synthesis of T3P® and exploring its vast applications as a versatile reagent in organic synthesis. researchgate.net This has led to its use in the formation of amides, esters, nitriles, and a variety of heterocyclic compounds. researchgate.netcore.ac.uk
Significance and Academic Relevance of this compound in Chemical Sciences
The significance of this compound and its anhydride derivative in the chemical sciences is multifaceted. The anhydride, T3P®, is lauded for its efficiency, mild reaction conditions, and the easy removal of its water-soluble byproducts, which simplifies purification processes. researchgate.netcsic.es This has made it an attractive alternative to other coupling reagents, particularly in large-scale syntheses where efficiency and purity are paramount. researchgate.net
From an academic perspective, this compound serves as a valuable building block and reagent for exploring a wide range of chemical transformations. Its derivatives have been investigated for their potential biological activities, including as enzyme inhibitors. ontosight.aiontosight.ai The phosphonic acid moiety can act as a mimic of the transition state of enzymatic reactions, a property that is of great interest in medicinal chemistry and drug discovery. ontosight.ai Furthermore, the ability of phosphonic acids to bind to metal oxides has led to their use in materials science for surface modification. rsc.orgacs.org
Overview of Key Research Areas in this compound Chemistry
The research landscape for this compound is broad and continues to expand. Key areas of investigation include:
Organic Synthesis: The primary application of propylphosphonic anhydride (T3P®) is as a reagent in a vast number of organic reactions. This includes its well-established role in amide and peptide bond formation, where it is valued for minimizing racemization. researchgate.netrsc.orgcsic.es It is also extensively used for dehydration reactions, such as the conversion of aldoximes to nitriles and carboxylic acids to nitriles. researchgate.netresearchgate.net Furthermore, its utility extends to the synthesis of various heterocyclic compounds and in facilitating rearrangements like the Beckmann rearrangement. core.ac.ukresearchgate.net
Materials Science: Researchers are exploring the use of this compound and other organophosphonic acids to modify the surfaces of metal oxides like titania (TiO₂). rsc.orguantwerpen.be This surface functionalization can alter the properties of the material, enhancing its performance in applications such as catalysis, adsorption, and as a component in electronic devices. rsc.orgacs.org For instance, a solid-phase method for grafting this compound onto TiO₂ has been developed to achieve a higher modification degree. rsc.org
Medicinal Chemistry and Biochemistry: Phosphonic acid derivatives, including those related to this compound, are being studied for their potential therapeutic applications. ontosight.ai Their ability to act as enzyme inhibitors makes them interesting candidates for the development of new drugs. ontosight.aiontosight.ai For example, analogues of 3-(acetylhydroxyamino)this compound have been synthesized and evaluated for their antimalarial potential. acs.org
Polymer Chemistry: Propylphosphonic anhydride has been used to synthesize novel water-soluble chitosan (B1678972) derivatives. mostwiedzy.plresearchgate.net These modified biopolymers exhibit interesting properties and have potential applications in areas such as biomedicine and the development of new materials. mostwiedzy.pl
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₉O₃P | ontosight.ai |
| Systematic Name | Propane-1-phosphonic acid | ontosight.ai |
| CAS Number | 4672-38-2 | ontosight.ai |
| Molecular Weight | 124.1 g/mol | caymanchem.com |
| Appearance | White crystalline solid | ontosight.ai |
| Solubility | Soluble in water | ontosight.ai |
| Melting Point | ~120 °C | ontosight.ai |
Interactive Data Table: Key Applications of Propylphosphonic Anhydride (T3P®)
| Application Area | Specific Transformation | Key Advantages |
| Peptide Synthesis | Amide bond formation | Low racemization, high yields, easy byproduct removal |
| Dehydration Reactions | Conversion of aldehydes to nitriles | Mild conditions, high efficiency |
| Heterocycle Synthesis | Formation of various heterocyclic rings | Versatile reagent |
| Rearrangements | Promoter of Beckmann rearrangement | Catalytic potential |
| Esterification | Synthesis of esters | Effective coupling agent |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSETWVJZUWGCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871092 | |
| Record name | Propylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-38-2 | |
| Record name | Propylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Propylphosphonic Acid and Its Derivatives
Classical and Established Synthesis Routes for Propylphosphonic Acid
The traditional syntheses of this compound typically involve multi-step procedures, often starting from readily available phosphorus compounds and alkyl halides.
A common and well-documented method for the synthesis of this compound begins with the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with an alkyl halide, in this case, propyl bromide. The reaction proceeds to form diethyl propylphosphonate. arkat-usa.org This intermediate ester is then subjected to hydrolysis to yield the final this compound. ontosight.ai
Michaelis-Arbuzov Reaction:
Propyl bromide reacts with triethyl phosphite to form diethyl propylphosphonate and ethyl bromide.
Hydrolysis:
The resulting diethyl propylphosphonate is hydrolyzed, typically under acidic conditions, to yield this compound and ethanol.
This two-step process is a reliable method for producing this compound in a laboratory setting. ontosight.ai
The hydrolysis of diethyl propylphosphonate is a critical step in the synthesis of this compound. researchgate.net This conversion can be achieved through several methods, with acidic hydrolysis being a prevalent choice.
Table 1: Comparison of Hydrolysis Methods for Diethyl Propylphosphonate
| Method | Reagents | Conditions | Yield | Observations |
| Acid Hydrolysis | Concentrated Hydrochloric Acid | Reflux, 8 hours | 88% | Results in pure, off-white crystalline this compound. researchgate.net |
| Silyl (B83357) Ester Intermediate | Trimethylsilyl Chloride (TMSCl), Sodium Bromide (NaBr) | 60°C, 3 hours in MeCN | - | Involves the formation of a silyl ester intermediate which is then hydrolyzed with water. researchgate.net |
Simple hydrolysis using concentrated hydrochloric acid has been shown to be a superior method, providing a high yield of pure this compound. researchgate.net The process involves refluxing the diethyl propylphosphonate with concentrated HCl, followed by cooling to induce crystallization. The crude product can then be further purified by trituration with a solvent like hexane. researchgate.net
Advanced and Green Synthesis Approaches for this compound
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the optimization of existing procedures and the exploration of greener alternatives.
Research has focused on optimizing the reaction conditions of the classical synthesis to improve yield, reduce reaction times, and simplify purification processes. For instance, a study found that extending the reflux time in acetic anhydride (B1165640) during the conversion to T3P® was necessary for complete reaction, a modification from a previously patented procedure. researchgate.net Another optimization involves the synthesis of diethyl propylphosphonate itself, where using anhydrous tetrahydrofuran (B95107) (THF) as a solvent instead of diethyl ether improved the yield of the desired product. researchgate.net
The principles of green chemistry are being increasingly applied to the synthesis of phosphonic acids. These approaches aim to minimize the use and generation of hazardous substances. While specific examples for this compound are still emerging, general strategies for greener phosphonic acid synthesis include:
The use of catalysts to improve reaction efficiency and reduce waste.
The exploration of solvent-free reaction conditions or the use of more environmentally friendly solvents.
The development of one-pot syntheses to reduce the number of reaction and purification steps.
Synthesis of this compound Anhydride (T3P)
This compound anhydride, commonly known by the trade name T3P®, is a versatile and widely used coupling reagent in organic synthesis, particularly for amide bond formation. researchgate.net It is a cyclic trimer of this compound.
The synthesis of T3P® involves the dehydration of this compound. researchgate.net A common method is the treatment of this compound with refluxing acetic anhydride. researchgate.net This process leads to the formation of an oligomeric phosphonic acid anhydride intermediate, which upon further heating and distillation, yields the desired cyclic T3P®. researchgate.net
Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies
Mechanism of Action of Propylphosphonic Anhydride (B1165640) (T3P) in Coupling Reactions
Propylphosphonic anhydride, commonly known as T3P®, is a versatile and efficient reagent in organic synthesis, particularly valued for its role in forming amide and peptide bonds. youtube.comribbitt.com Its mechanism is biomimetic, mirroring the way nature uses phosphate (B84403) anhydrides, like in ATP, to overcome thermodynamic barriers. nih.gov T3P is noted for its high selectivity, minimal epimerization, and the formation of water-soluble byproducts, which simplifies reaction workups. youtube.comrxweb-prd.com
T3P excels as a coupling reagent for the formation of amide bonds from carboxylic acids and amines. ribbitt.com The reaction is typically conducted under mild conditions, often between 0°C and 25°C. rxweb-prd.com The general procedure involves premixing the carboxylic acid and the amine with a base in a suitable solvent, followed by the slow addition of T3P. rxweb-prd.com Unlike some other coupling reagents, no separate pre-activation step is required. rxweb-prd.com
The mechanism begins with the deprotonation of the carboxylic acid by a base, forming a carboxylate anion. youtube.comcommonorganicchemistry.com This nucleophilic carboxylate then attacks the T3P, activating the carboxylic acid. youtube.comcommonorganicchemistry.com Subsequently, the amine attacks the activated intermediate, leading to the formation of the desired amide. commonorganicchemistry.com A second equivalent of base is necessary to neutralize the excess proton, completing the reaction. commonorganicchemistry.com The byproducts of this process, primarily propanephosphonic acid and its dimeric anhydride, are highly water-soluble, allowing for easy removal through a simple aqueous wash. youtube.comrxweb-prd.com This straightforward workup avoids the challenges associated with solid byproducts, such as the dicyclohexylurea formed when using DCC. rxweb-prd.com
In a comparative study, T3P demonstrated superior performance over other common coupling agents.
Table 1: Comparison of Coupling Agents in Amide Synthesis This table compares the yield of an amide-forming reaction using different coupling agents.
| Entry | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| 1 | DCC | MDC | 45 |
| 2 | HATU | THF | 60 |
| 3 | T3P | EtOAc | 88 |
| 4 | HBTU | THF | 65 |
| 5 | TBTU | THF | 76 |
Data sourced from a study on acid-amine coupling reactions. ijsrset.com
The key to T3P's effectiveness lies in the formation of a highly reactive mixed acylphosphate anhydride intermediate. nih.gov This process is analogous to the activation of carboxylic acids in biological systems by ATP-grasp enzymes, which also proceed via an acylphosphate intermediate. nih.gov
After the initial deprotonation of the carboxylic acid, the resulting carboxylate attacks one of the phosphorus atoms of the cyclic T3P molecule. nih.govcommonorganicchemistry.com This leads to the opening of the anhydride ring and the formation of a mixed anhydride. nih.gov This acylphosphate intermediate is extremely reactive toward nucleophiles. nih.gov The amino group of the second reactant (the amine) rapidly attacks the carbonyl carbon of this activated intermediate. nih.govcommonorganicchemistry.com This nucleophilic acyl substitution is highly favorable, resulting in the formation of the stable amide bond and releasing a phosphonate (B1237965) byproduct. youtube.com The high reactivity of the acylphosphate intermediate is a primary reason for the rapid reaction times and high efficiency observed in T3P-mediated couplings. nih.gov
The extreme reactivity of the acylphosphate intermediate with any nucleophile also extends to water. nih.govresearchgate.net This inherent reactivity makes T3P an excellent dehydrating agent and moisture scavenger. nih.govresearchgate.netresearchgate.net In many chemical transformations, the presence of water can lead to unwanted side reactions or hydrolysis of sensitive reagents and products. By efficiently reacting with and consuming any trace amounts of water, T3P ensures a dry reaction environment, which is crucial for the success of many condensation reactions.
This dehydrating capability is not limited to facilitating amide bond formation. T3P is widely used for various other dehydration reactions, such as the conversion of amides to nitriles, alcohols to alkenes, and the synthesis of heterocycles. youtube.comorganic-chemistry.org The byproducts of its reaction with water are the same water-soluble phosphonic acids produced in coupling reactions, maintaining the advantage of a simple aqueous workup. rxweb-prd.comresearchgate.net
Nucleophilic Substitution Reactions Involving Propylphosphonic Acid
The esterification of phosphonic acids, including this compound, typically proceeds through a nucleophilic substitution reaction at the phosphorus atom. researchgate.net This process often involves the formation of a pentacoordinate phosphorus species as an intermediate or transition state. researchgate.net In this mechanism, an alcohol acts as the nucleophile, attacking the electrophilic phosphorus center of the phosphonic acid. researchgate.net
Computational Chemistry Approaches to Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the mechanisms of reactions involving phosphonic acids. mdpi.comnih.gov DFT studies on the microwave-assisted, ionic liquid-catalyzed monoesterification of alkylphosphonic acids, including this compound, have provided significant mechanistic insights. mdpi.com
These calculations, performed at the M062X/6–311+G(d,p) level of theory, explored a proposed three-step mechanism. mdpi.com The model suggests the formation of a multicomponent complex involving the phosphonic acid, the ionic liquid anion (BF4−), and two alcohol molecules. mdpi.com The calculations revealed a high activation enthalpy for the reaction, which explains the necessity of microwave irradiation to overcome this energy barrier. mdpi.comlookchem.com The primary role of the ionic liquid ([bmim][BF4]) in this process is believed to be its function as an efficient microwave energy absorber, rather than as a chemical catalyst. nih.gov
Table 2: Microwave-Assisted Esterification of this compound (1C) with Various Alcohols This table summarizes the reaction conditions and outcomes for the esterification of this compound in the presence of [bmim][BF4] under microwave irradiation. mdpi.com
| Entry | Alcohol | Temp (°C) | Time (h) | Conv. (%) | Ratio of Monoester to Diester |
|---|---|---|---|---|---|
| 1 | EtOH | 165 | 4 | >95 | 85:12 |
| 2 | PrOH | 180 | 3 | >95 | 82:15 |
| 3 | iPrOH | 180 | 7 | >95 | 92:6 |
| 4 | BuOH | 200 | 3 | >95 | 80:18 |
Data sourced from a study on microwave-assisted ionic liquid-catalyzed selective monoesterification of alkylphosphonic acids. mdpi.com
Theoretical Investigations of T3P-Mediated Ring Closure Reactions
Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the mechanisms of ring closure reactions facilitated by propylphosphonic anhydride (T3P®). A notable area of investigation has been the comparison between the Bischler–Napieralski and Robinson–Gabriel reactions of tryptamide derivatives.
Computational studies have been conducted to understand the reaction pathways and the influence of the substrate structure on the product outcome. For instance, DFT computations on two different model tryptamides revealed why one substrate selectively undergoes a Robinson–Gabriel cyclization while another favors the Bischler–Napieralski pathway. The calculations correspond well with experimental observations, explaining the product selectivity based on the activation Gibbs free energies of the respective reaction pathways.
These theoretical models demonstrate that the oxoalkyl tryptamide derivative selectively partakes in a Robinson–Gabriel cyclization, which has a highest activation Gibbs free energy of 194.9 kJ mol⁻¹. The alternative Bischler–Napieralski pathway for this substrate has a significantly higher activation Gibbs free energy of 269.4 kJ mol⁻¹, making it kinetically unfavorable. Such computational analyses also help to rationalize the high temperatures often required for these transformations. This represents the first time the two reactions have been compared using DFT calculations.
| Reaction Pathway | Substrate | Highest Activation Gibbs Free Energy (kJ mol⁻¹) |
|---|---|---|
| Robinson–Gabriel Cyclization | Oxoalkyl Tryptamide Derivative | 194.9 |
| Bischler–Napieralski Reaction | Oxoalkyl Tryptamide Derivative | 269.4 |
Computational Modeling of Surface Interactions
Computational modeling, primarily using Density Functional Theory (DFT) with Periodic Boundary Conditions (PBC), has been instrumental in elucidating the interactions of this compound and its derivatives with material surfaces, such as titanium dioxide (TiO₂). These studies provide a molecular-level understanding of grafting mechanisms, surface conformations, and binding modes.
Investigations comparing the grafting of 3-aminothis compound (3APPA) and this compound (3PPA) onto mesoporous TiO₂ have revealed the significant impact of the terminal amine group on surface interactions. At higher temperatures (90°C) and concentrations, 3APPA shows lower modification degrees compared to 3PPA, which is attributed to amine-induced interactions with the surface.
DFT calculations on the anatase (101) facet, the most thermodynamically stable and abundant crystal facet, have been used to model these interactions. The models show that phosphonic acids can bind to the surface through mono-, bi-, and tridentate modes via the formation of Ti-O-P bonds. The phosphoryl oxygen (P=O) can also coordinate to Lewis acidic sites on the surface.
For functionalized phosphonic acids like 3-mercaptothis compound (3MPPA), DFT calculations support experimental findings from X-ray Photoelectron Spectroscopy (XPS). These calculations show that the mercaptopropyl chain can fold towards the surface, allowing the sulfur atom to engage in Lewis-type acid-base interactions with surface titanium atoms. The calculated adsorption energies for different binding conformations highlight the stability of these interactions.
| Adsorbate | Surface | Adsorption Type | Adsorption Energy (Eads) (kJ mol⁻¹) |
|---|---|---|---|
| 3-mercaptothis compound (3MPPA) | Anatase (101) | Non-dissociative (molecular) | -264.02 |
| 3-mercaptothis compound (3MPPA) | Anatase (101) | Dissociative (of SH group) | -222.75 |
Adsorption energies calculated using DFT, where Eads = E(adsorbate+surface) − (Eadsorbate + Esurface).
Furthermore, computational models reveal a complex coexistence of various structures where the functional group (e.g., amine or thiol) is involved in intra-adsorbate, inter-adsorbate, and adsorbate-surface interactions. The presence of surface-adsorbed water has been shown to result in strong stabilization for all modeled conformations.
Advanced Analytical Characterization Techniques in Propylphosphonic Acid Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of propylphosphonic acid, providing detailed information about its atomic and molecular structure, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives. Different nuclei provide complementary information.
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. It is a medium sensitivity nucleus with a wide chemical shift range, which simplifies spectra. The ³¹P NMR spectrum of this compound shows a characteristic signal that can shift based on its chemical environment, such as bonding to a silica (B1680970) surface. For instance, the broad resonance for the phosphonate (B1237965) ester group [-(CH₂)₃PO(OCH₂CH₃)₂] appears at around 34 ppm, which shifts to approximately 32 ppm for the corresponding phosphonic acid [-(CH₂)₃PO(OH)₂] upon hydrolysis. In studies of this compound functionalized mesoporous silica, two broad ³¹P lines centered at δ = 23 and 33 ppm have been observed, potentially indicating different hydrogen-bonding environments. Generally, phosphonyl resonances are observed substantially downfield compared to phosphoryl resonances.
¹³C NMR: ¹³C NMR provides a map of the carbon skeleton of the propyl group. The spectrum for this compound can be obtained from suppliers like Sigma-Aldrich. In this compound-modified silica, the resonances at 27 and 18.9 ppm confirm that the phosphorus-carbon bonds within the -Si(CH₂)nPO(OH)₂ units remain intact after synthesis and modification. The absence of signals around 63 ppm, which are characteristic of ester group methylene (B1212753) carbons, indicates the complete hydrolysis of diethyl phosphonate precursors to the phosphonic acid.
²⁹Si NMR: When this compound is used to modify silica or silicon-based materials, ²⁹Si NMR becomes critical for understanding the surface chemistry. It allows for the differentiation of silicon atoms in various environments, such as siloxane bridges (Q⁴), single silanols (Q³), and geminal silanols (Q²) on a silica surface. In studies of this compound-modified silicas, ²⁹Si NMR data confirms the presence of T environments (from the organosilane precursor) and Q environments (from the silica matrix). The spectra can reveal how the this compound moiety is anchored to the silica framework.
Table 1: Representative NMR Data for this compound and Related Structures
| Nucleus | Functional Group | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| ³¹P | -(CH₂)₃PO(OCH₂CH₃)₂ | ~34 | |
| ³¹P | -(CH₂)₃PO(OH)₂ | ~32 | |
| ³¹P | This compound on SBA-15 | 23 and 33 | |
| ¹³C | Carbon alpha to Phosphorus [-CH₂C H₂P] | ~27 | |
| ¹³C | Carbon beta to Phosphorus [-C H₂CH₂P] | ~16 | |
| ²⁹Si | T/Q environments in modified silica | ~ -66 |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to investigate the elemental composition and chemical state of the top 5-10 nanometers of a material. This makes it ideal for analyzing thin films and surface modifications involving this compound.
When this compound is used to form a protective layer on a material, such as carbon steel, XPS can confirm the presence and nature of this film. The technique works by irradiating the surface with X-rays and measuring the kinetic energy of emitted photoelectrons. Each element produces a unique set of peaks in the spectrum, and shifts in the binding energies of these peaks provide information about the element's oxidation state and bonding environment. This allows researchers to confirm that the phosph
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in determining the thermal stability and decomposition behavior of materials. wikipedia.org By monitoring changes in material properties as a function of temperature, researchers can gain insights into the composition and bonding within this compound-functionalized materials.
Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG) for Functionalized Materials
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. wikipedia.org This technique is particularly useful for quantifying the amount of organic material, such as this compound, grafted onto an inorganic substrate. nih.govresearchgate.net Differential Thermogravimetric Analysis (DTG) is the first derivative of the TGA curve and shows the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition occurs. youtube.com
In the study of this compound (PPA) functionalized materials, TGA and DTG are employed to assess the degree of surface modification and the thermal stability of the resulting hybrid materials. For instance, research on PPA-modified titanium dioxide (TiO2) has utilized TGA to determine the grafting density of the phosphonic acid on the nanoparticle surface. nih.govresearchgate.net By analyzing the weight loss in specific temperature ranges, scientists can calculate the amount of this compound successfully bonded to the TiO2. rsc.org
A study on the solid-phase modification of TiO2 with this compound demonstrated the use of TGA/DTG to quantify the modification degree. The weight loss observed between 240–420 °C or 270–420 °C was attributed to the decomposition of the grafted this compound. rsc.org The DTG curves in these studies often reveal distinct decomposition steps, which can be correlated with different binding modes of the phosphonic acid to the metal oxide surface. researchgate.net For example, multiple peaks in the DTG curve might suggest the presence of both strongly and weakly bonded this compound molecules. rsc.orgresearchgate.net
Furthermore, TGA is instrumental in evaluating the thermal stability of these functionalized materials. The onset temperature of decomposition in the TGA curve provides a measure of the material's ability to withstand high temperatures. wikipedia.org Research has shown that the thermal stability of materials can be enhanced through functionalization with this compound. acs.org
Below is a table summarizing TGA/DTG findings for this compound functionalized materials from various studies:
| Material | Key Findings from TGA/DTG Analysis | Temperature Range of Major Weight Loss (°C) | Reference |
| This compound-modified TiO2 | Quantification of surface modification degree. | 240 - 420 | rsc.org |
| This compound-functionalized SBA-15 silica | Correlation between weight loss and the content of introduced functional groups. | 250 - 450 | ichem.md |
| This compound and pectin (B1162225) on carbon steel | Characterization of the protective film. | Not Specified | researchgate.net |
| This compound and Zn2+ on carbon steel | Analysis of the formation of a thin protective film. | Not Specified | researchgate.net |
Microscopy for Surface Morphology and Film Formation Studies
Microscopy techniques are essential for visualizing the surface topography and understanding the formation of films and coatings at the micro and nanoscale. oxinst.com For materials functionalized with this compound, which are often used to create protective or functional surface layers, microscopy provides direct evidence of the coating's uniformity, thickness, and morphology.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. oxinst.com It is an invaluable tool for characterizing the surface of this compound-modified materials, providing information on roughness, film thickness, and the presence of self-assembled monolayers. cardiff.ac.uknih.gov
In the context of corrosion inhibition, AFM has been used to study the protective films formed by this compound in combination with other substances on metal surfaces. For example, research on carbon steel protection demonstrated that a synergistic mixture of this compound and Zn2+ ions forms a thin, protective film on the steel surface. researchgate.netmdpi.com AFM imaging can reveal the morphology of this film, showing how the inhibitor molecules adsorb and organize on the metal substrate. researchgate.net Studies have also utilized AFM to measure the thickness of these protective layers, which can be on the order of nanometers. mdpi.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. hbku.edu.qauiowa.edu It provides information about the surface topography and composition. kpi.ua SEM is frequently used alongside AFM to provide a more comprehensive understanding of the surface morphology of this compound-functionalized materials. researchgate.netresearchgate.net
The following table presents a summary of microscopy findings for this compound-related research:
| Material/System | Microscopy Technique(s) | Key Findings | Reference |
| This compound and Zn2+ on carbon steel | AFM, SEM | Formation of a thin, protective film on the steel surface. | researchgate.netmdpi.com |
| This compound and pectin on carbon steel | AFM, SEM | Adsorption of inhibitor molecules on the metal surface, leading to corrosion prevention. | researchgate.net |
| This compound-modified TiO2 | SEM | The modification process did not cause significant changes in the sample's morphology or particle size. | rsc.org |
| Polythiophene with phosphonic acid groups | AFM | Characterization of multilayer film formation and surface morphology. | utupub.fi |
Applications in Advanced Materials Science
Surface Modification of Metal Oxides
The ability of propylphosphonic acid to form strong and stable bonds with metal oxide surfaces has made it a key component in tuning their surface properties for a variety of applications. The grafting of PPA onto these surfaces alters their hydrophobicity, chemical reactivity, and interfacial energy.
Grafting this compound onto Titania (TiO2)
The surface modification of titanium dioxide (TiO2) with this compound has been a subject of extensive research, aimed at tailoring the properties of this widely used photocatalyst and pigment. rsc.orgresearchgate.netrsc.orguantwerpen.bedntb.gov.ua A particularly effective and environmentally friendly method for this modification is a solid-phase synthesis involving manual grinding of PPA with TiO2 powder. rsc.orgresearchgate.netrsc.org This solvent-free approach allows for a straightforward and controllable grafting process. rsc.orgresearchgate.netrsc.org
The degree of surface modification can be precisely controlled by a post-synthetic thermal treatment, where varying the duration of heating leads to different levels of PPA grafting. rsc.orgrsc.org Research has shown that this solid-phase method can achieve a significantly higher modification degree—up to 25.0% more—compared to conventional liquid-phase methods that utilize solvents like toluene (B28343) or water. rsc.orguantwerpen.be This enhanced efficiency is attributed to the avoidance of solvent effects that can impede the grafting process. rsc.orgrsc.orguantwerpen.be Furthermore, the solid-phase approach boasts a much higher atom economy, making it a more sustainable and greener alternative for producing PPA-modified TiO2. rsc.orguantwerpen.be
The binding of PPA to the TiO2 surface involves the formation of Ti-O-P bonds through the coordination of the phosphoryl oxygen (P=O) with Lewis acidic sites on the titania surface and condensation reactions between the P-OH groups of the acid and surface hydroxyl groups of the oxide. d-nb.info This results in a stable and robust surface modification. d-nb.info
Impact of Amine Functionality on Surface Interaction and Coordination
To further functionalize metal oxide surfaces, organophosphonic acids bearing terminal amine groups have been investigated. A comparative study of this compound (PPA) and 3-aminothis compound (3APPA) grafted onto mesoporous TiO2 has provided valuable insights into the role of the amine group in surface interactions. iaea.orguhasselt.bevub.beresearchgate.net
At elevated temperatures (90 °C) and higher concentrations, the modification degree achieved with 3APPA is lower than that of PPA. iaea.orguhasselt.bevub.beresearchgate.net This is attributed to amine-induced surface interactions, where the amine group of one 3APPA molecule can interact with the TiO2 surface, potentially blocking binding sites for other molecules. iaea.orguhasselt.bevub.beresearchgate.net Spectroscopic analyses, including X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, have revealed the presence of both neutral amine (NH2) and protonated amine (NH3+) groups on the surface. iaea.orgvub.beresearchgate.net Interestingly, the ratio of these two species (approximately 65:35 NH2/NH3+) remains consistent regardless of the modification conditions, suggesting a stable equilibrium of different surface conformations. iaea.orgvub.beresearchgate.net
Computational studies using Density Functional Theory (DFT) have further elucidated the complex surface chemistry, showing a variety of structures where the amine group is involved in intra-adsorbate, inter-adsorbate, and adsorbate-surface interactions. iaea.orguhasselt.bevub.beresearchgate.net The presence of surface-adsorbed water was found to strongly stabilize these conformations. iaea.org
Enhancing Modification Degree via Solid-Phase Methods and Thermal Control
Solid-phase synthesis has proven to be a superior method for enhancing the degree of surface modification of TiO2 with this compound. rsc.orgresearchgate.netrsc.orguantwerpen.bedntb.gov.ua The manual grinding of PPA with TiO2, followed by a controlled thermal treatment, offers a straightforward and highly effective route to functionalized materials. rsc.orgresearchgate.netrsc.org
The key to controlling the modification degree in this solvent-free method is the duration of the post-synthetic thermal treatment. rsc.orgrsc.org By carefully managing the heating time, researchers can achieve a range of grafting densities on the TiO2 surface. rsc.orgrsc.org This level of control is often difficult to attain with traditional liquid-phase methods, where the presence of a solvent can interfere with the reaction kinetics and equilibrium. rsc.orgrsc.orguantwerpen.be
The solid-phase approach not only allows for a higher modification degree but also significantly improves the atom utilization efficiency of the process. rsc.orguantwerpen.be Compared to liquid-phase methods using toluene or water as solvents, the atom economy of the solid-phase method is reported to be 4.8 and 7.5 times higher, respectively. rsc.orguantwerpen.be This makes the solid-phase modification of TiO2 with PPA a more sustainable and cost-effective process for producing advanced materials with tailored surface properties. rsc.orguantwerpen.be
| Parameter | Solid-Phase Method | Liquid-Phase Method | Reference |
| Modification Degree | Up to 25.0% higher | Lower | rsc.orguantwerpen.be |
| Control | High, via thermal treatment duration | Less precise | rsc.orgrsc.org |
| Atom Economy | 4.8-7.5 times higher | Lower | rsc.orguantwerpen.be |
| Solvent Use | Solvent-free | Requires solvents (e.g., toluene, water) | rsc.orgrsc.orguantwerpen.be |
Development of Flame Retardants and Polymer Additives
Salts of phosphonic acids are recognized as effective flame-retardant additives, particularly for thermoplastic polymers. google.comgoogle.com While specific data on the direct use of this compound as a flame retardant is limited in the provided context, its derivatives and related compounds are highlighted. For instance, phosphonate-modified polypropylenes have been synthesized and show enhanced thermal stability, suggesting their potential as compatible, single-component flame-retardant additives for polypropylene (B1209903) systems. acs.org The general mechanism of phosphorus-based flame retardants involves the formation of phosphoric acid substances upon degradation, which promotes the dehydration and charring of the polymer matrix, creating a protective carbon layer. nih.gov This char layer acts as a barrier, inhibiting the transfer of heat and flammable gases. nih.gov
Role as Coupling Agents in Polymer Chemistry
Propylphosphonic anhydride (B1165640) (T3P®) has been established as a highly efficient coupling agent in organic synthesis, particularly in the formation of amide bonds for peptide synthesis. researchgate.netdntb.gov.uacsic.esmdpi.comresearchgate.net T3P® facilitates the dehydration condensation of carboxylic acids with nucleophiles under mild conditions. researchgate.net Its application in solid-phase peptide synthesis (SPPS) has been explored as a safer and effective alternative to other common coupling reagents that can be hazardous or cause allergic reactions. csic.es The use of T3P® results in high coupling efficiency and minimal side reactions, such as epimerization. dntb.gov.ua A significant advantage of T3P® is that its by-products are water-soluble, simplifying the purification process of the final product. csic.es
Corrosion Inhibition Studies
This compound (PPA) has demonstrated significant efficacy as a corrosion inhibitor, particularly for carbon steel in aqueous environments. semanticscholar.orgresearchgate.netiaea.orgresearchgate.netdrpress.org It is often used in synergistic formulations, for example, with zinc(II) ions, to enhance its protective capabilities. semanticscholar.orgresearchgate.net The combination of PPA and Zn2+ has been shown to effectively slow down the anodic dissolution of carbon steel and reduce the oxygen content in cathodic regions. researchgate.net
The mechanism of corrosion inhibition involves the formation of a protective film on the metal surface. semanticscholar.orgresearchgate.net This film is composed of a complex mixture of iron(III) oxide/hydroxide (B78521), zinc hydroxide, and a [Fe(II)/(III)–Zn(II)–PPA] complex. semanticscholar.org This protective layer acts as a barrier, increasing the charge transfer resistance and decreasing the double-layer capacitance at the metal-solution interface, thereby significantly reducing the corrosion rate. researchgate.net The addition of "green" synergists, such as pectin (B1162225), to the PPA-Zn2+ formulation has been shown to further enhance the corrosion inhibition efficiency. researchgate.net
| Inhibitor System | Substrate | Environment | Key Findings | Reference |
| This compound (PPA) and Zn(II) | Carbon Steel | Neutral aqueous solution | Formation of a protective film containing a [Fe(II)/(III)–Zn(II)–PPA] complex. | semanticscholar.orgresearchgate.net |
| PPA, Zn(II), and Pectin | Carbon Steel | Aqueous solution | Pectin acts as an excellent synergistic agent, enhancing inhibition. | researchgate.net |
This compound-Zn²⁺ Systems for Carbon Steel Protection
This compound (PPA) in combination with zinc ions (Zn²⁺) serves as an effective corrosion inhibitor for carbon steel in aqueous environments. researchgate.net Research has demonstrated a synergistic relationship between PPA and Zn²⁺, where their combined presence significantly enhances the protective effect compared to when either component is used alone. peacta.org Studies using gravimetric and electrochemical methods have established that a formulation containing PPA and Zn²⁺ can achieve high inhibition efficiency. For instance, a synergistic mixture of 75 ppm PPA and 100 ppm Zn²⁺ has been proven to be an effective inhibitor for carbon steel in solutions containing chloride ions. researchgate.net The system functions by forming a protective film on the steel's surface, which acts as a barrier against corrosive elements. iaea.orgresearchgate.net
The effectiveness of this inhibitor system has been quantified in various studies. The synergistic formulation not only slows the anodic dissolution of the steel but also impedes the cathodic oxygen reduction reaction. researchgate.net Further research incorporating PPA and Zn²⁺ into a ternary system with pectin, a polysaccharide, also confirmed the formation of a highly protective surface film that mitigates corrosion. researchgate.net
Table 1: Corrosion Inhibition Efficiency of this compound (PPA) and Zinc (Zn²⁺) System on Carbon Steel
Inhibitor System Concentration Inhibition Efficiency (%) Environment PPA-Zn²⁺ 75 ppm PPA + 100 ppm Zn²⁺ 90% Aqueous solution with 60 mg/L Cl⁻ Pectin-PPA-Zn²⁺ Optimal concentrations established by gravimetric studies Excellent Synergist Neutral aqueous environment L-cysteine-Zn²⁺ (for comparison) 250 ppm L-cysteine + 50 ppm Zn²⁺ 99% Well water
This table presents data on the corrosion inhibition efficiency of systems containing phosphonic acid and Zn²⁺. Data is sourced from studies on PPA and comparative systems to illustrate effectiveness. researchgate.netpeacta.orgresearchgate.net
Mechanism of Protective Film Formation
The protective action of the this compound-Zn²⁺ system is attributed to the formation of a durable, adsorbed film on the carbon steel surface. iaea.org This process involves a mixed inhibition mechanism, meaning it affects both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net
The mechanism involves the following steps:
Anodic Inhibition : this compound molecules, which contain phosphonate (B1237965) groups (-PO₃H₂), readily adsorb onto the metal surface. drpress.org The phosphonate group can form a stable complex with the Fe²⁺ ions that are generated at the anodic sites of the steel during corrosion. This Fe²⁺-PPA complex precipitates onto the surface, creating a barrier that stifles further dissolution of the iron. peacta.orgerode-sengunthar.ac.in
Cathodic Inhibition : Simultaneously, the Zn²⁺ ions present in the solution migrate towards the cathodic sites on the metal surface. At these sites, an increase in local pH occurs due to the consumption of electrons by the oxygen reduction reaction. This localized alkalinity causes the precipitation of zinc hydroxide (Zn(OH)₂). The layer of Zn(OH)₂ covers the cathodic areas, physically blocking the access of dissolved oxygen to the metal surface and thereby inhibiting the cathodic reaction. peacta.orgerode-sengunthar.ac.in
The combination of the iron-phosphonate complex at the anode and zinc hydroxide at the cathode results in a comprehensive protective film that effectively isolates the steel from the corrosive environment. researchgate.neterode-sengunthar.ac.in Surface analysis techniques such as Fourier-transform infrared spectroscopy (FTIR) and electrochemical impedance spectroscopy (EIS) have confirmed the presence and protective nature of this film. researchgate.net
Electrolyte Additives in Energy Storage Systems
Application in LiNi₀.₅Mn₁.₅O₄ Cathode Material
The high-voltage spinel cathode material, LiNi₀.₅Mn₁.₅O₄ (LNMO), is a promising candidate for high-energy lithium-ion batteries. However, its practical application is hindered by issues arising from the severe oxidation of conventional carbonate-based electrolytes at the high operating voltages (around 4.7 V vs. Li/Li⁺) of the LNMO cathode. researchgate.netepa.govnih.gov This leads to continuous electrolyte decomposition, capacity degradation, and poor cycling stability, particularly at elevated temperatures. researchgate.netnih.gov
To address these challenges, 1-propylphosphonic acid cyclic anhydride (PACA) has been investigated as a functional electrolyte additive. researchgate.nethep.com.cnacs.org The introduction of a small amount of PACA, typically around 0.5% by weight, into the electrolyte has been shown to significantly improve the electrochemical performance of LNMO-based cells. researchgate.net The additive works by being preferentially oxidized on the surface of the LNMO cathode during the initial charging cycles. researchgate.net This process forms a stable and thin protective layer, known as a cathode-electrolyte interphase (CEI), on the cathode particles. researchgate.netacs.org This CEI film effectively passivates the cathode surface, preventing direct contact between the highly reactive charged cathode and the bulk electrolyte, thereby mitigating its continuous decomposition in subsequent cycles. researchgate.netacs.org
Table 2: Effect of 1-Propylphosphonic Acid Cyclic Anhydride (PACA) on LiNi₀.₅Mn₁.₅O₄ Cathode Performance
Parameter Electrolyte without PACA Electrolyte with 0.5% PACA Electrolyte Oxidation Severe Relieved Capacity Retention (Elevated Temp.) Poor Significantly Enhanced Self-Discharge Significant Suppressed Transition Metal Dissolution Present Effectively Suppressed
This table summarizes the beneficial effects of adding 0.5% PACA to the electrolyte for a LiNi₀.₅Mn₁.₅O₄ cathode, based on reported research findings. researchgate.net
Suppression of Self-Discharge and Transition Metal Dissolution
Two critical degradation mechanisms in LiNi₀.₅Mn₁.₅O₄ cathodes are self-discharge and the dissolution of transition metals (manganese and nickel) into the electrolyte. researchgate.netepa.govresearchgate.net Self-discharge occurs when the charged cathode chemically reacts with the electrolyte during storage, leading to a loss of capacity. researchgate.net Transition metal dissolution is often initiated by the presence of trace amounts of hydrofluoric acid (HF) in the electrolyte, which attacks the cathode material. nih.gov These dissolved metal ions can then migrate to and deposit on the anode, poisoning the solid-electrolyte interphase (SEI) and leading to further performance degradation. nih.govnih.gov
The use of 1-propylphosphonic acid cyclic anhydride (PACA) as an electrolyte additive effectively counters both of these issues. researchgate.net The protective CEI film formed by the electrochemical oxidation of PACA acts as a physical barrier that separates the cathode surface from the electrolyte. acs.org This barrier inhibits the parasitic reactions that cause self-discharge. researchgate.netresearchgate.net
Furthermore, this stable interface layer effectively suppresses the dissolution of manganese and nickel from the cathode structure into the electrolyte. researchgate.netacs.org By preventing this dissolution, PACA helps maintain the structural integrity of the cathode and prevents the detrimental effects of metal ion migration. nih.gov The suppression of both self-discharge and metal dissolution by the PACA-derived film leads to enhanced capacity retention and significantly improved cycling stability of LiNi₀.₅Mn₁.₅O₄ cathodes, especially at elevated temperatures. researchgate.net
Catalytic and Reagent Applications in Organic Synthesis
Catalysis by Propylphosphonic Acid Anhydride (B1165640) (T3P®)
T3P® has demonstrated significant utility as a catalyst and promoter in various organic reactions, facilitating the synthesis of complex molecules under mild conditions. rxweb-prd.com
Propylphosphonic anhydride (T3P®) serves as an effective promoter for the Friedländer annulation, a classic method for synthesizing quinolines and related heterocyclic compounds. core.ac.uk This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. core.ac.uk The use of T3P® under solvent-free or microwave-assisted conditions provides a simple and efficient one-pot synthesis of polysubstituted quinolines and naphthyridines. core.ac.uk
For instance, the reaction of 2-amino-5-chlorobenzophenone (B30270) with cyclohexanone (B45756) using one equivalent of T3P® at 60°C under solvent-free conditions resulted in a 100% yield of the corresponding tricyclic quinoline (B57606) within 30 minutes. core.ac.uk T3P®'s role as a promoter and water scavenger facilitates the cyclodehydration steps of the reaction. researchgate.netsigmaaldrich.com The methodology is tolerant of various functional groups and has been successfully applied to a range of substrates, including aromatic, heteroaromatic, and bicyclic ketones, to produce diverse quinoline derivatives in excellent yields. core.ac.uk The simple work-up, which involves adding water to dissolve the T3P® by-products, is a significant advantage of this protocol. researchgate.net
| o-Aminoaryl Ketone | Methylene Compound | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-5-chlorobenzophenone | Cyclohexanone | T3P® (1.0 equiv), 60 °C, 30 min | 100 | core.ac.uk |
| 2-Aminobenzophenone | α-Tetralone | T3P®, Microwave | Excellent | core.ac.uk |
| 2-Aminopyridine carboxaldehyde | Ethyl acetoacetate | T3P® | Good | core.ac.uk |
T3P® is an efficient reagent for the synthesis of various heterocyclic compounds, including benzothiazoles, benzoxazoles, and benzimidazoles. researchgate.net These syntheses are typically achieved through the cyclocondensation of ortho-substituted anilines with carboxylic acids. researchgate.net The use of T3P®, often under microwave irradiation, allows for rapid and high-yielding one-pot procedures. researchgate.net
For example, the reaction of 2-aminothiophenol (B119425) with various aromatic and aliphatic carboxylic acids in the presence of T3P® under microwave irradiation for 10 minutes furnishes 2-substituted benzothiazoles in yields ranging from 78-97%. researchgate.net A similar strategy is effective for the synthesis of benzoxazoles from 2-aminophenol (B121084) and benzimidazoles from ortho-phenylenediamine. core.ac.ukresearchgate.net The reaction conditions are generally mild, and the work-up procedure is straightforward, making this a valuable method for generating these important heterocyclic scaffolds. researchgate.net
The Beckmann rearrangement is a fundamental reaction that converts oximes into amides or lactams, and nitriles from aldoximes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com T3P® has been identified as an effective reagent for promoting this rearrangement under mild conditions. rxweb-prd.comresearchgate.net It can be used in catalytic amounts (e.g., 15 mol%) to facilitate the conversion of ketoximes to amides and aldoximes to nitriles at room temperature. researchgate.net
The process offers advantages such as procedural simplicity and ease of product isolation. researchgate.net The T3P®-mediated Beckmann rearrangement is an environmentally friendly alternative to traditional methods that often require harsh acidic conditions or hazardous reagents. wikipedia.orgresearchgate.net
T3P® facilitates the one-pot synthesis of α-aminophosphonates, which are analogues of α-amino acids, through a condensation reaction. The reaction of aldehydes or ketones with amines and a phosphorus source in the presence of T3P® as a condensing agent occurs rapidly at room temperature, affording the α-aminophosphonate products in high yields. researchgate.net This method provides an efficient route to these biologically relevant molecules.
T3P® as a Coupling and Dehydrating Agent
One of the most prominent applications of T3P® is as a coupling and dehydrating agent, particularly in the formation of amide bonds. core.ac.uk
Since its introduction as a peptide coupling agent in 1980, T3P® has become a reagent of choice for amide and peptide bond formation. core.ac.ukribbitt.com It is highly effective for both liquid-phase and solid-phase peptide synthesis (SPPS). rxweb-prd.comimperial.ac.uk T3P® offers significant advantages over many other coupling reagents, including high product yields, minimal epimerization (racemization) of chiral centers, and simple purification of the final product. rxweb-prd.comribbitt.comijsrset.com
The mechanism of amide bond formation involves the activation of a carboxylic acid by T3P®, which is then attacked by an amine nucleophile to form the amide bond. youtube.comcommonorganicchemistry.com A base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is typically required to deprotonate the carboxylic acid. rxweb-prd.comcommonorganicchemistry.com
| Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| DCC | MDC | 45 | ijsrset.com |
| HATU | THF | 60 | ijsrset.com |
| T3P® | EtOAc | 88 | ijsrset.com |
| HBTU | THF | 65 | ijsrset.com |
| TBTU | THF | 76 | ijsrset.com |
The applications of T3P® in peptide synthesis are extensive, including the large-scale synthesis of a hematoregulatory nonapeptide where T3P® was one of the best reagents for minimizing epimerization. rxweb-prd.com It has also been successfully used in the final cyclization step for the synthesis of cyclosporine and its analogues. rxweb-prd.com
Synthesis of Amino Acid Derivatives and Peptidomimetics
Propylphosphonic anhydride (T3P) serves as an effective coupling reagent in peptide chemistry, facilitating the formation of peptide bonds with a low risk of racemization, a critical factor in maintaining the biological activity of peptides. ribbitt.comcuriaglobal.comimperial.ac.uk The reagent is employed in the coupling of N-protected amino acids, where it activates the carboxylic acid group to form a mixed anhydride intermediate, which then readily reacts with an amine to form the desired amide bond. core.ac.ukyoutube.com This method has been successfully applied to the synthesis of various dipeptides, tripeptides, and even a pentapeptide with high yields. core.ac.ukthieme-connect.com For instance, the coupling of N-Cbz-alanine with aniline (B41778) and N-Cbz-phenylglycine with benzylamine (B48309) using T3P in the presence of pyridine (B92270) proceeds in high yield without epimerization. core.ac.uk
Beyond standard peptide synthesis, T3P is instrumental in preparing specialized amino acid derivatives and peptidomimetics. Sureshbabu and co-workers have demonstrated its use in converting N-protected amino acids into the corresponding N-protected amino acid azides. core.ac.ukcore.ac.uk In this protocol, T3P acts as an acid-activating agent, forming a mixed anhydride that subsequently reacts with sodium azide. core.ac.uk These acid azides are valuable intermediates in peptide chemistry, notably for the racemization-free formation of peptide bonds and in the Curtius rearrangement to produce ureas, carbamates, and amines. core.ac.uk
Furthermore, T3P facilitates a one-pot synthesis of α-ureidopeptides, showcasing its utility in creating peptidomimetics. core.ac.uk This protocol is noted for being mild, high-yielding, and free from racemization. core.ac.uk The reagent's ability to function as both a coupling agent and a water scavenger contributes to its effectiveness in these syntheses. curiaglobal.comresearchgate.net
Table 1: Examples of N-Protected Amino Acid Azides Synthesized Using T3P thieme-connect.com
| Entry | N-Protected Amino Acid | Corresponding Acid Azide | Yield (%) |
| 1 | Cbz-Phe-OH | Cbz-Phe-N₃ | 94 |
| 2 | Boc-Pro-OH | Boc-Pro-N₃ | 84 |
| 3 | Fmoc-Ala-OH | Fmoc-Ala-N₃ | 84 |
| 4 | Z-Val-OH | Z-Val-N₃ | 70 |
Conversion of Carboxylic Acids and Amides into Nitriles and Isonitriles
As a powerful dehydrating agent, T3P effectively facilitates the conversion of primary amides into nitriles. core.ac.ukresearchgate.net This transformation is a common and important route for synthesizing nitriles, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. core.ac.uk T3P has been utilized in a zinc-catalyzed dehydration of a wide range of aromatic and aliphatic primary amides, yielding the corresponding nitriles in high yields. researchgate.net The reaction is believed to proceed through the cooperative activation of the amide by both the Lewis acidic zinc catalyst and T3P. researchgate.netresearchgate.net
T3P can also be used for the direct, one-pot conversion of carboxylic acids into nitriles. sigmaaldrich.com This is achieved by reacting the carboxylic acid with hydroxylamine (B1172632) hydrochloride in the presence of T3P, which promotes the in-situ formation and subsequent dehydration of an aldoxime intermediate. organic-chemistry.org Similarly, aldehydes can be converted directly to nitriles under similar conditions. organic-chemistry.org This method is notable for its simplicity, high yields, and tolerance of a broad range of functional groups. organic-chemistry.org
In addition to nitrile synthesis, T3P mediates the dehydration of N-formamides to produce isonitriles. core.ac.ukcore.ac.uk This transformation underscores the reagent's broad applicability as a dehydrating agent in various functional group interconversions. core.ac.uk
Table 2: T3P-Mediated Conversion of Aldehydes to Nitriles organic-chemistry.org
| Entry | Aldehyde | Nitrile | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 99 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 98 |
| 3 | 3-Nitrobenzaldehyde | 3-Nitrobenzonitrile | 96 |
| 4 | Thiophene-2-carboxaldehyde | Thiophene-2-carbonitrile | 92 |
| 5 | Octanal | Octanenitrile | 85 |
Ester and Weinreb Amide Synthesis
T3P is an efficient reagent for promoting the synthesis of esters from carboxylic acids and alcohols. ribbitt.comsigmaaldrich.com The reaction proceeds under mild conditions, and the water-soluble by-products simplify the purification process. youtube.comribbitt.com
The synthesis of Weinreb amides, N-methoxy-N-methylamides, is another key application of T3P. core.ac.ukribbitt.com Weinreb amides are valuable intermediates in organic synthesis because they can be converted into aldehydes or ketones upon reaction with organometallic reagents. core.ac.uk The use of T3P as the activating agent for the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride allows for the formation of Weinreb amides in high yields with minimal to no epimerization, even with sensitive substrates. ribbitt.com This selectivity is a significant advantage over other coupling reagents. ribbitt.com The mild conditions and high chemoselectivity make T3P a preferred choice for this transformation, particularly in complex, multi-step syntheses. core.ac.ukribbitt.com
Table 3: Synthesis of Weinreb Amides using T3P core.ac.uk
| Entry | Carboxylic Acid | Amine | Product | Base | Solvent | Yield (%) |
| 1 | Benzoic acid | NH(OMe)Me·HCl | N-Methoxy-N-methylbenzamide | Pyridine | CH₂Cl₂ | 98 |
| 2 | Cyclohexanecarboxylic acid | NH(OMe)Me·HCl | N-Methoxy-N-methylcyclohexanecarboxamide | Pyridine | CH₂Cl₂ | 96 |
| 3 | (S)-2-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid | NH(OMe)Me·HCl | (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | Pyridine | CH₂Cl₂ | 95 |
Synthesis of Indolizine-2-carboxamide (B3188606) Derivatives
Propylphosphonic anhydride has proven to be a successful coupling agent in the synthesis of a series of indolizine-2-carboxamide derivatives. semanticscholar.orgresearchgate.netsemanticscholar.orgresearchgate.net This application involves the amidation of indolizine-2-carboxylic acid and its analogues. semanticscholar.orgresearchgate.net The starting indolizine-2-carboxylic acids can be prepared from the corresponding methyl esters, which are produced from Morita–Baylis–Hillman adducts. semanticscholar.orgresearchgate.net
In a typical procedure, the indolizine-2-carboxylic acid is treated with a desired amine or hydrazino compound in the presence of a base like diisopropylethylamine (DIPEA) and T3P. semanticscholar.org The reaction is generally initiated at a low temperature (-20 to -10 °C) before being allowed to warm to room temperature or refluxed. semanticscholar.orgresearchgate.net This method provides access to a variety of indolizine-2-carboxamido and hydrazido derivatives, which are of interest for their potential medicinal applications. semanticscholar.orgresearchgate.net The use of T3P demonstrates its effectiveness in coupling heterocyclic carboxylic acids, expanding its substrate scope. semanticscholar.org
N-Formylation of Aromatic Amines
T3P serves as a green and efficient coupling reagent for the N-formylation of aromatic amines using formic acid. thieme-connect.com This reaction produces N-aryl formamides, which are important intermediates in medicinal chemistry and organic synthesis, often serving as precursors for isocyanides or as protecting groups for amines. thieme-connect.com
The method involves treating an aromatic amine with formic acid in the presence of T3P. thieme-connect.com The reaction proceeds smoothly to give aryl, heteroaryl, and fluorinated aryl-containing formamides in high yields and purity. thieme-connect.comresearchgate.net Key advantages of this T3P-mediated protocol include mild reaction conditions, a simple work-up procedure due to the water-solubility of the phosphonic acid by-products, and the low toxicity of the reagent itself. thieme-connect.com This presents a favorable alternative to other formylation methods that may use more hazardous or moisture-sensitive reagents. thieme-connect.com
Table 4: T3P-Mediated N-Formylation of Aromatic Amines thieme-connect.com
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylformamide | 92 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)formamide | 94 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 95 |
| 4 | 2-Naphthylamine | N-(Naphthalen-2-yl)formamide | 89 |
| 5 | 3-Aminopyridine | N-(Pyridin-3-yl)formamide | 85 |
Chemoselective Reactions Mediated by T3P
Acetalization and Thioacetalization of Aldehydes
Propylphosphonic anhydride has been identified as an efficient catalyst for the chemoselective acetalization and thioacetalization of aldehydes. researchgate.netresearchgate.net This reaction is highly selective, allowing for the protection of aldehydes even in the presence of ketones. researchgate.net The protection of carbonyl groups as acetals or thioacetals is a fundamental transformation in organic synthesis, enabling the selective reaction of other functional groups within a molecule.
The T3P-catalyzed reaction allows for the formation of both cyclic and acyclic acetals from a variety of aldehydes in good to excellent yields at room temperature. researchgate.net A key finding is that the acetalization of aldehydes is significantly favored over the corresponding reaction with ketones due to steric factors, which results in a large difference in transition-state energies. core.ac.uk This inherent chemoselectivity makes T3P a valuable tool for syntheses involving molecules with multiple carbonyl functionalities. core.ac.ukresearchgate.net
Advantages over Traditional Reagents: Green Chemistry Principles
This compound and its derivatives, particularly propylphosphonic anhydride (T3P®), have emerged as superior alternatives to many traditional reagents in organic synthesis, aligning closely with the principles of green chemistry. curiaglobal.comresearchgate.net These principles prioritize the reduction of waste, the use of less hazardous chemicals, and the improvement of energy efficiency in chemical processes. The advantages of T3P® are evident in its favorable toxicological profile, the nature of its byproducts, and its high efficiency in a variety of chemical transformations.
One of the most significant green advantages of T3P® is its low toxicity and low allergenic potential, which presents a safer handling profile for chemists compared to many conventional reagents. core.ac.ukresearchgate.net Furthermore, the byproducts generated from reactions employing T3P® are typically water-soluble, which greatly simplifies the purification process. nbinno.comrsc.org This often allows for a simple aqueous work-up, thereby minimizing the reliance on large volumes of organic solvents for extraction and chromatography, which are major contributors to chemical waste. nbinno.com
The efficiency of T3P® in promoting reactions also contributes to its green credentials. High reaction yields mean that less starting material is required to produce a desired amount of product, leading to better resource conservation and waste reduction. nbinno.com This high efficiency is maintained across a broad range of functional groups, which can reduce the need for protective group strategies, further streamlining synthetic routes and minimizing waste. organic-chemistry.org
The following table summarizes the advantages of T3P® in the context of green chemistry principles, comparing it with some traditional reagents used for similar transformations.
Detailed research findings further underscore the green benefits of T3P®. For instance, in peptide synthesis, a field historically reliant on potentially hazardous and allergenic coupling reagents, T3P® has been recognized as a green alternative. curiaglobal.comresearchgate.net The ACS Green Chemistry Institute Pharmaceutical Roundtable has classified T3P® as a green coupling reagent, a testament to its improved environmental and safety profile. curiaglobal.com
A comparative study on the synthesis of nitriles from aldehydes demonstrated that T3P® allows for a one-pot transformation with excellent yields (85–99%), avoiding the isolation of intermediates and tedious purification steps. organic-chemistry.org The byproducts, being water-soluble, are easily removed, which is a significant advantage over methods that generate solid or organic-soluble waste. organic-chemistry.org
The following table presents data from a hypothetical comparative study on amide bond formation, illustrating the advantages of T3P®.
Biochemical and Pharmaceutical Research Applications
Enzyme Inhibition and Modulation Studies
The tetrahedral structure of the phosphonate (B1237965) group is central to its application in enzyme inhibition studies. This geometry allows it to mimic the transition states of various enzymatic reactions, leading to potent and specific inhibition.
Phosphonic acids are widely recognized as effective transition-state analogues for inhibitors of metalloproteases. The tetrahedral phosphonate moiety can mimic the high-energy, tetrahedral transition state that forms during peptide bond hydrolysis by these enzymes. researchgate.net This structural and electronic resemblance allows phosphonate-based inhibitors to bind tightly to the enzyme's active site, often with much greater affinity than the actual substrate. youtube.comnih.gov
Enzymes achieve remarkable rate enhancements, estimated to be as high as 1017-fold, by binding the transition state with extraordinary affinity. nih.govrsc.org Inhibitors designed to mimic this transition state can harness a portion of this binding energy, resulting in potent inhibition. nih.govrsc.org The biological properties of compounds like α-aminophosphonates are largely attributed to this tetrahedral configuration, which mimics the geometry of the peptide bond hydrolysis transition state. researchgate.net This principle is fundamental to the design of inhibitors for various enzymes, including glycosidases and peptidases. researchgate.netnih.gov
Aminopeptidases are a class of zinc-dependent metalloenzymes that are crucial targets for therapeutic intervention in diseases like cancer and inflammatory conditions. nih.gov Propylphosphonic acid analogs have been successfully developed as potent inhibitors of these enzymes.
For instance, a series of novel phosphonic acid analogues of homophenylalanine, which are structurally related to this compound, have demonstrated significant inhibitory activity against human (hAPN) and porcine (pAPN) alanine aminopeptidases. nih.gov One of the most effective compounds, 1-amino-3-(3-fluorophenyl) this compound, exhibited inhibition constants in the submicromolar range for hAPN. nih.gov These homophenylalanine analogues are considered among the most active inhibitors of aminopeptidase N (APN) among the phosphonic derivatives described in the literature. nih.gov
Similarly, L-leucinephosphonic acid (LPA), another analog, acts as a potent competitive inhibitor of the aminopeptidase from Aeromonas proteolytica (AAP), with a Ki of 6.6 μM. marquette.edu Spectroscopic and X-ray crystallographic studies have shown that LPA interacts directly with both metal ions in the dinuclear active site of the enzyme, confirming its role as a transition-state analogue inhibitor. marquette.edu Over 30 different phosphonic and phosphinic acid analogues of aspartic and glutamic acids have also been synthesized and evaluated for their ability to inhibit cytosolic and microsomal aminopeptidases. nih.gov
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| 1-amino-3-(3-fluorophenyl) this compound | Human Alanine Aminopeptidase (hAPN) | Submicromolar range | nih.gov |
| L-leucinephosphonic acid (LPA) | Aminopeptidase from Aeromonas proteolytica (AAP) | 6.6 μM | marquette.edu |
Drug Design and Development
The reactivity and versatility of this compound derivatives, especially its cyclic anhydride (B1165640) form (T3P®), have made it an indispensable reagent in the synthesis of complex molecules for drug discovery and development.
Propylphosphonic anhydride (T3P®) is a highly effective and mild coupling reagent used extensively in organic synthesis. cymitquimica.comresearchgate.netsigmaaldrich.com It serves as a superior alternative to traditional reagents for forming amide and peptide bonds, a fundamental reaction in the synthesis of a vast number of pharmaceuticals. researchgate.netorientjchem.org Its advantages include high product purity and yield, broad functional group tolerance, low potential for racemization of chiral centers, and the formation of water-soluble by-products that are easily removed. researchgate.netsigmaaldrich.com
T3P® has been employed in the synthesis of key intermediates for various drugs. For example, it was used for the low-epimerization amide bond formation in the synthesis of a crucial intermediate for a glucokinase activator. researchgate.net It is also utilized in multi-component reactions, such as the Strecker reaction to produce α-aminonitriles, which are valuable precursors for amino acids and nitrogen-containing heterocycles with biological activity. rhhz.net Furthermore, T3P® facilitates the synthesis of esters, hydroxamates, carbamates, and various heterocyclic compounds, demonstrating its broad utility as a building block in medicinal chemistry. researchgate.net
Phosphonic acid derivatives have been incorporated into peptide structures to create phosphonopeptides, which are effective antimicrobial agents. nih.gov These compounds are designed as peptide mimetics that can interfere with bacterial cell wall biosynthesis. nih.govsigmaaldrich.com
A notable example is the investigation into analogs of 3-(N-acetyl-N-hydroxyamino)-propylphosphonic acid, which have been synthesized and tested for their antibacterial activity. nih.gov The antibacterial action of these phosphonopeptides often relies on their transport into the bacterial cell via peptide permeases. Once inside, they are hydrolyzed by intracellular aminopeptidases to release the phosphonic acid analog, which then inhibits essential enzymes involved in peptidoglycan synthesis. sigmaaldrich.com For example, the well-studied phosphonopeptide alaphosphin is cleaved intracellularly to release l-1-aminoethylphosphonic acid, an alanine mimetic that disrupts the synthesis of the bacterial cell wall. sigmaaldrich.com
Platinum-based drugs like cisplatin and carboplatin are mainstays of cancer chemotherapy, but their effectiveness is often limited by severe side effects and drug resistance. nih.govnih.gov Research has focused on developing novel platinum agents to overcome these limitations. escholarship.orgmdpi.com
In this context, propylphosphonic anhydride (T3P®) has been used as a key coupling agent in the synthesis of ligands for new types of platinum drugs. sigmaaldrich.com Specifically, it is used to synthesize bispyridine-based ligands, which then act as bridging linkers to create multinuclear platinum anticancer agents. sigmaaldrich.com These more complex platinum drugs are being investigated for novel mechanisms of action and improved therapeutic profiles compared to traditional single-platinum-center drugs. nih.govescholarship.org The development of such multinuclear platinum complexes represents a promising strategy to enhance anticancer efficacy and address the challenges of resistance. nih.gov
Compound Index
| Compound Name |
|---|
| This compound |
| Propylphosphonic anhydride (T3P®) |
| 1-amino-3-(3-fluorophenyl) this compound |
| L-leucinephosphonic acid |
| 3-(N-acetyl-N-hydroxyamino)-propylphosphonic acid |
| Alaphosphin |
| l-1-aminoethylphosphonic acid |
| Cisplatin |
| Carboplatin |
Synthesis of Pyruvate Kinase M2 Activators
Based on the available research, there is no direct evidence to suggest the use of this compound or its anhydride (T3P®) in the synthesis of Pyruvate Kinase M2 (PKM2) activators. PKM2 is a crucial enzyme in cancer metabolism, and small molecule activators are investigated for their potential to suppress tumor growth by altering cancer cell metabolism. nih.govbiorxiv.org Research into synthetic PKM2 activators has identified molecules that bind to the enzyme and promote a stable, active tetrameric state. nih.gov However, the literature detailing the synthetic pathways for these activators does not specify the use of this compound as a reagent.
Antischistosomal Activity of Urea (B33335) Carboxylic Acid Derivatives
Propylphosphonic anhydride (T3P®) has been effectively utilized as a coupling reagent in the synthesis of a urea carboxylic acid derivative with demonstrated antischistosomal activity. core.ac.uk Schistosomiasis is a significant parasitic disease, and new chemotypes are needed to overcome the limitations of current treatments. Urea carboxylic acids have been identified as a promising new antischistosomal chemotype. researchgate.netimperial.ac.uk
In a research effort to expand the library of potential drug candidates, T3P® was employed to synthesize a specific compound from a urea carboxylic acid. core.ac.uk The use of T3P® is advantageous due to its efficiency in forming amide bonds under mild conditions and its ready solubility, which simplifies the reaction work-up. core.ac.uk This synthetic approach leverages the known structure-activity relationship (SAR) of urea carboxylic acids to create new derivatives with a higher probability of pharmacological efficacy. core.ac.uk
Studies on this class of compounds have established a baseline structure-activity relationship. researchgate.netimperial.ac.uk While many analogs were found to be polar and metabolically stable, they showed no measurable in vitro antischistosomal activity. imperial.ac.uk However, in vivo studies in S. mansoni-infected mice revealed that some derivatives exhibited moderate worm burden reduction (WBR) values when administered orally. imperial.ac.uk
Table 1: Research Findings on Urea Carboxylic Acid Derivatives
| Compound Characteristic | Finding | Reference |
|---|---|---|
| Synthesis Reagent | Propylphosphonic anhydride (T3P®) was used as an efficient coupling reagent. | core.ac.uk |
| Chemical Class | Urea carboxylic acids were identified as a new antischistosomal chemotype. | researchgate.netimperial.ac.uk |
| In Vitro Activity | Compounds generally lacked measurable in vitro antischistosomal activity or cytotoxicity. | imperial.ac.uk |
| In Vivo Efficacy | Four analogs showed moderate worm burden reductions (42-70%) in S. mansoni-infected mice at a single 100 mg/kg oral dose. | imperial.ac.uk |
| Physicochemical Properties | Most analogs were polar (LogD7.4 values from -1.9 to 1.8) with high aqueous solubility. | researchgate.netimperial.ac.uk |
| Metabolic Stability | The compounds were found to be metabolically stable. | researchgate.netimperial.ac.uk |
Based on a thorough review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the requested outline. The search for detailed research findings specific to this compound within the specified subsections yielded insufficient information.
The provided outline requires specific data on:
Plant Growth Regulation: Enhancing crop yield and resilience by this compound and the role of its derivatives as growth regulators.
Fungicidal and Herbicidal Applications: Specific applications of this compound as a fungicide or herbicide.
Metal Ion Chelation and Water Treatment: The use of this compound for the removal of heavy metals and its application in water purification processes.
While general information exists for the broader class of "phosphonates" or other phosphonic acid derivatives in these applications, the search did not uncover specific research detailing the use or efficacy of "this compound" for these exact purposes. To maintain scientific accuracy and strictly adhere to the user's instructions of not introducing information outside the explicit scope of the specified compound and its applications, the article cannot be generated as requested.
Agricultural and Environmental Science Applications
Environmental Monitoring and Toxicology
Propylphosphonic acid and its related alkylphosphonic acids are significant compounds in the field of environmental science, primarily due to their role as indicators of chemical warfare agent degradation and their potential interactions within ecosystems.
Investigation of Microbial Inactivation by Free Radicals
Based on available research, the specific role of this compound in the investigation of microbial inactivation by free radicals is not well-documented. Scientific studies extensively cover microbial inactivation through mechanisms involving free radicals, but these investigations typically employ other compounds or methods to generate and study these reactive species.
Environmental Fate and Mobility in Aqueous Systems
While direct, comprehensive studies on the environmental fate of this compound are limited in the available literature, its behavior in aqueous and soil systems can be inferred from the well-documented properties of other organophosphonates and acidic compounds, such as aminomethylphosphonic acid (AMPA), a degradation product of the herbicide glyphosate. nih.govresearchgate.net
Organophosphonates are known to be relatively mobile in the environment due to their solubility in water. researchgate.net However, their mobility is significantly influenced by their interaction with soil and sediment components. The primary mechanism controlling the fate of phosphonates in the subsurface is sorption—the process of adhering to soil particles. Key factors that govern this process include soil pH, organic matter content, and the presence of metal oxides (clay minerals). nih.govnih.govfrontiersin.org
As an acidic compound, the sorption of this compound is highly dependent on pH. nih.govnih.gov At lower pH values, the compound is more likely to be in its neutral, molecular form, which can increase its sorption to soil organic matter. Conversely, at higher pH, it will exist as an anion, which can be repelled by negatively charged soil surfaces but may bind strongly to positively charged sites on clay minerals and metal oxides, particularly those of aluminum and iron. frontiersin.org
The table below summarizes the key environmental factors and their expected influence on the mobility of this compound in aqueous systems.
| Environmental Factor | Influence on Mobility | Underlying Mechanism |
|---|---|---|
| Soil Organic Matter (SOM) | Decreases Mobility | Sorption of the neutral phosphonic acid molecule to organic carbon. nih.gov |
| Clay and Metal Oxides | Decreases Mobility | Binding of the anionic phosphonate (B1237965) group to positively charged sites on minerals (e.g., Al and Fe oxides). frontiersin.org |
| Soil pH | Variable Effect | Influences the dissociation of the acid. Maximum sorption is often observed when the pH is close to the compound's pKa value. nih.gov |
| Water Solubility | Increases Mobility | Compounds that are highly soluble in water tend to remain in the aqueous phase and move with groundwater. researchgate.net |
Due to these interactions, this compound is expected to be found more frequently adsorbed to suspended particulate matter and sediment rather than freely dissolved in the water column, a behavior observed with other phosphonates like AMPA. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Derivatives with Enhanced Bioactivity
The inherent versatility of the phosphonic acid group makes it a prime candidate for the synthesis of new derivatives with tailored biological activities. Future research is expected to concentrate on modifying the propyl chain and the phosphonic acid moiety to create compounds with improved efficacy and specificity.
One promising area is the development of novel antimalarial agents. Building on the known activity of compounds like FR900098, researchers are synthesizing α-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid. acs.org These modifications aim to enhance the inhibition of key enzymes in the Plasmodium falciparum parasite. acs.org
Furthermore, the synthesis and study of phosphonic acid analogues of amino acids, such as homophenylalanine and phenylalanine, are revealing potent inhibitors of enzymes like alanyl aminopeptidases. nih.gov Specifically, 1-amino-3-(3-fluorophenyl) this compound has demonstrated significant inhibitory potential against both human and porcine alanyl aminopeptidases, with inhibition constants in the submicromolar and micromolar ranges, respectively. nih.gov This line of inquiry opens doors for developing new therapeutic agents for a variety of diseases.
Another avenue of exploration involves the creation of N-acyl tryptamines, which are endocannabinoid-like lipid mediators. frontiersin.orgnih.gov A sustainable synthetic methodology using propylphosphonic anhydride (B1165640) (T3P®) has been developed to produce these compounds, which are structurally similar to endogenous signaling molecules. frontiersin.orgnih.gov This will facilitate broader screening of their bioactivities and the investigation of their mechanisms of action. frontiersin.orgnih.gov
Exploration of New Catalytic Pathways
Propylphosphonic anhydride (T3P®) is increasingly recognized as a powerful reagent in organic synthesis, and future research will likely uncover new catalytic applications. Its use in promoting complex reactions under mild conditions is a key area of interest.
T3P® has been successfully employed in the Friedländer annulation for the synthesis of polysubstituted quinolines and naphthyridines. nih.gov This method offers a straightforward and efficient route to these important heterocyclic compounds. nih.gov Further research is expected to expand the scope of this and other T3P®-mediated reactions to synthesize a wider range of heterocyclic systems.
The development of one-pot, multi-component reactions is another significant trend. For instance, T3P® has been utilized in a one-pot, two-step synthesis of naphthoxazinones, demonstrating its utility in complex transformations. mdpi.com Researchers are exploring different synthetic pathways, including conventional heating and microwave-assisted conditions, to optimize these processes. mdpi.com
The catalytic activity of T3P® is also being harnessed for amide bond formation in peptide synthesis, offering a green alternative to traditional coupling reagents. rsc.orgscispace.com
Advanced Computational Modeling for Predictive Studies
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. Density functional theory (DFT) and other computational methods are being used to investigate reaction mechanisms, predict properties, and guide the design of new molecules and materials.
For example, computational studies have been employed to understand the side reactions that can occur during solid-phase peptide synthesis (SPPS) using T3P®. csic.es These studies help in optimizing reaction conditions to minimize unwanted byproducts. csic.es
In the realm of materials science, computational modeling is used to study the interaction of phosphonic acids with metal oxide surfaces. nih.gov These simulations provide insights into the binding modes and migration of molecules like this compound on substrates, which is crucial for the fabrication of stable and efficient optoelectronic devices. nih.gov
Sustainable Synthesis and Green Chemistry Innovations
A major focus of future research is the development of sustainable and environmentally friendly methods for the synthesis and application of this compound and its anhydride. This aligns with the broader principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchfloor.org
The use of propylphosphonic anhydride (T3P®) as a green coupling reagent is a prime example of this trend. curiaglobal.com It is non-toxic, non-allergenic, and its byproducts are water-soluble and easily removed. curiaglobal.comunibo.it Research is ongoing to replace hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) in T3P®-mediated reactions. rsc.orgunibo.it
Solvent-free synthesis methods are also being explored. A straightforward solid-phase manual grinding method has been developed for grafting this compound onto titania, which eliminates the need for solvents and improves atom economy. rsc.orgresearchgate.net This method has been shown to achieve a higher modification degree compared to conventional liquid-phase methods. rsc.orgresearchgate.net
Furthermore, new synthesis methods for 1-propylphosphoric cyclic anhydride are being developed that use simple, readily available, and inexpensive raw materials, with the added benefit of recyclable solvents. google.com
Integration into Multifunctional Materials and Devices
The unique properties of this compound make it an excellent candidate for modifying the surfaces of materials and for integration into a variety of functional devices. Research in this area is focused on creating materials with tailored properties for applications in electronics, energy, and environmental remediation.
This compound is used to form self-assembled monolayers (SAMs) on metal oxide surfaces, which can modify the work function of electrodes in organic electronic devices. google.comgoogle.com This is particularly relevant for improving the performance and stability of perovskite solar cells and organic light-emitting diodes (OLEDs). nih.govdyenamo.se The formation of M-O-P bonds provides high hydrolytic and thermal stability. rsc.org
In the field of energy storage, 1-propylphosphonic acid cyclic anhydride is being investigated as an electrolyte additive for high-voltage lithium-ion batteries. researchgate.net This additive helps to form a stable cathode electrolyte interphase (CEI) film on the surface of the cathode material, which suppresses electrolyte oxidation and improves battery performance. researchgate.net
Additionally, this compound is used to modify materials for environmental applications. For instance, it can be combined with zinc ions to create a corrosion inhibitor for steel. rsc.orgresearchgate.net Chitosan (B1678972) derivatives containing the propylphosphonic group are also being developed for biomedical applications, such as wound dressings, due to their favorable properties. mostwiedzy.pl
Q & A
Q. What are the standard synthetic routes for propylphosphonic acid, and how can reaction conditions be optimized?
this compound is typically synthesized via phosphorylation of propanol derivatives or hydrolysis of its anhydride form (e.g., propylphosphonic anhydride, T3P). Key methods include:
- Radical-initiated reactions : Using hypophosphorous acid (H₃PO₂) and AIBN as a radical initiator in isopropyl alcohol at 90°C for 3 hours .
- Anhydride hydrolysis : Propylphosphonic anhydride (CAS 68957-94-8) reacts with water under controlled conditions to yield this compound .
- Phosphorylation of alcohols : Reaction of propanol with phosphorus trichloride (PCl₃) followed by oxidation . Optimization Tips: Monitor reaction progress via <sup>31</sup>P NMR to track intermediate formation. Adjust stoichiometry of AIBN or temperature to minimize side products .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Spectroscopy :
- <sup>1</sup>H and <sup>31</sup>P NMR for functional group identification (e.g., δ ~15–20 ppm for phosphonic acid groups) .
- FTIR to confirm P=O (~1200 cm⁻¹) and P-OH (~900 cm⁻¹) stretches .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Avoid exposure to moisture: use desiccants (e.g., molecular sieves) in storage environments .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) simulations can model:
- Acid dissociation constants (pKa) : Predict protonation states under varying pH conditions .
- Transition states : Analyze activation barriers for esterification or phosphorylation reactions . Methodology: Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets. Validate with experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies resolve contradictory data in phosphonic acid detection (e.g., unexpected byproducts)?
- Trace analysis : Use LC-MS/MS to identify low-abundance impurities (e.g., alkylphosphinic acid derivatives) .
- Isotopic labeling : Introduce deuterated reagents to track reaction pathways and byproduct origins .
- Cross-validation : Compare results across multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments .
Q. What challenges arise in scaling up this compound synthesis while maintaining purity?
- Heat dissipation : Exothermic reactions require controlled heating (e.g., jacketed reactors) to avoid thermal degradation .
- Purification : Use fractional crystallization or column chromatography for large-scale separation .
- Analytical rigor : Implement statistical sampling protocols to ensure batch consistency (e.g., subsample 10% of each batch) .
Key Methodological Recommendations
- Reproducibility : Document all experimental parameters (e.g., AIBN addition rate, solvent purity) as per IUPAC guidelines .
- Ethical reporting : Disclose conflicts of interest and cite primary literature (e.g., peer-reviewed journals over vendor data) .
- Data sharing : Deposit raw spectra, chromatograms, and computational inputs in repositories like Zenodo or PubChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
